molecular formula C20H18FNO2S B11351305 N-(4-fluorophenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(4-fluorophenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11351305
M. Wt: 355.4 g/mol
InChI Key: AOIFYJDEXWIOFA-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

    Incorporation of the Thiophenylmethyl Group: The thiophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using a thiophene derivative and an alkylating agent.

Industrial Production Methods

Industrial production of N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles, electrophiles, bases, acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: can be compared with other similar compounds, such as:

    N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]PROPIONAMIDE: This compound has a propionamide backbone instead of an acetamide backbone, which may result in different chemical and biological properties.

    N-(4-CHLOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: The presence of a chlorophenyl group instead of a fluorophenyl group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of N-(4-FLUOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H18FNO2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18FNO2S/c1-15-4-10-18(11-5-15)24-14-20(23)22(13-19-3-2-12-25-19)17-8-6-16(21)7-9-17/h2-12H,13-14H2,1H3

InChI Key

AOIFYJDEXWIOFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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